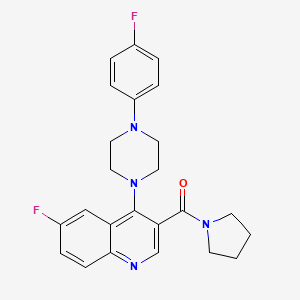
(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including two fluorophenyl groups, a piperazine ring, a quinoline ring, and a pyrrolidinyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the reactivity of the compound .科学的研究の応用
1. Antibacterial Efficacy and Molecular Interactions
This compound, as part of the fluoroquinolones class, demonstrates significant antibacterial potency. The structural features of quinolones, including the presence of halogens and alkylated pyrrolidine or piperazine, are crucial in enhancing their antimicrobial effectiveness. These structural modifications influence both efficacy and side-effect profiles, with specific changes improving potency against Gram-positive bacteria and enhancing serum half-life (Domagala, 1994).
2. Structural Modification and Enhanced Activity
Modifications in the quinolone structure, specifically replacing heterocyclic nitrogen with carbon, have been explored. These alterations result in compounds displaying high antibacterial activity, with variations in ring size and hybridization of the linking carbon atom affecting relative potency compared to standard nitrogenated agents (Laborde et al., 1993).
3. Cancer Therapeutic Potential
Recent studies have identified derivatives of this compound showing potent and selective activities against cancer cells, particularly in breast cancer models. These derivatives maintain cytotoxic activity in breast cancer cell culture and exhibit efficacy in mouse xenograft models of breast cancer, indicating their potential as therapeutic agents (Perreault et al., 2017).
4. Novel Antidepressant Candidates
Derivatives with modifications, such as the incorporation of a fluorine atom, have been found to possess potent 5-HT1A agonist activity, indicating potential as antidepressants. These derivatives bind selectively to 5-HT1A receptors and exhibit in vitro and in vivo efficacy, surpassing some clinically used antidepressants in certain tests (Vacher et al., 1999).
5. Anticonvulsant Properties
Certain derivatives of this compound have been synthesized and shown to possess significant anticonvulsant activities. These derivatives, evaluated through the maximal electroshock test, demonstrated potent protective effects against seizures, surpassing the efficacy of standard drugs like phenytoin. This suggests potential applications in the treatment of epilepsy and related disorders (Malik & Khan, 2014).
6. Antimicrobial Synthesis and Activity
Synthesis and evaluation of thiazolopyrazine-incorporated tetracyclic quinolone derivatives have been conducted, revealing potent antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights their potential as effective antimicrobial agents (Inoue et al., 1994).
7. Structural and Spectroscopic Analysis
The spectroscopic properties of similar compounds have been studied, providing insights into their electronic absorption and fluorescence properties. This research aids in understanding the structural and environmental influences on these compounds, which is essential for their optimization in various applications (Al-Ansari, 2016).
作用機序
特性
IUPAC Name |
[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O/c25-17-3-6-19(7-4-17)28-11-13-29(14-12-28)23-20-15-18(26)5-8-22(20)27-16-21(23)24(31)30-9-1-2-10-30/h3-8,15-16H,1-2,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBUIKQPBEGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)
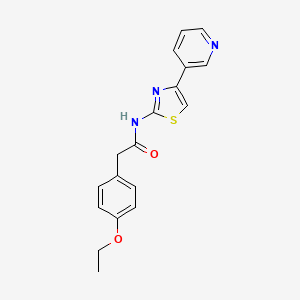
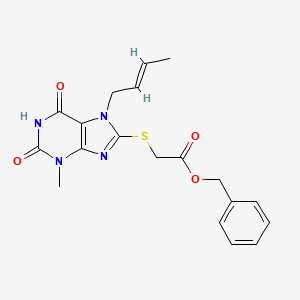
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)
![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)
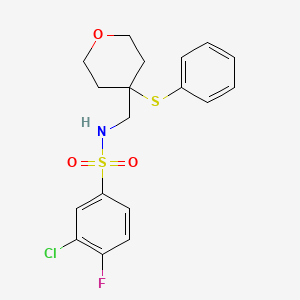
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)
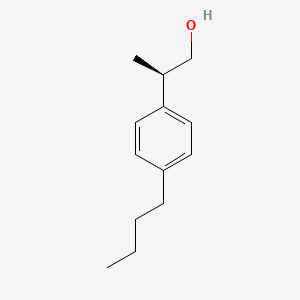
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)
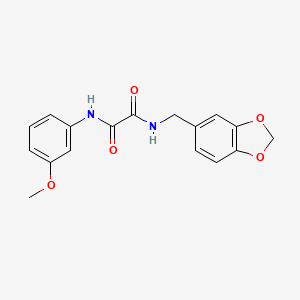
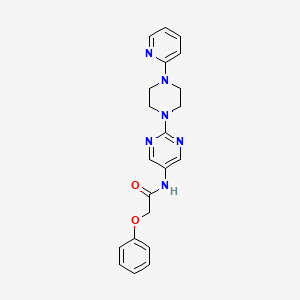
![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)
